Cas no 1395282-06-0 (1-(3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutan-1-ol)

1-(3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 1-(3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanol
- 1-(3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutan-1-ol
- 1395282-06-0
- 1-[3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutan-1-ol
- 1-[3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanol
- SCHEMBL12078070
- WORKTRLVXSOQIK-UHFFFAOYSA-N
- DTXSID601131650
- A1-10998
- Cyclobutanol, 1-[3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
-
- Inchi: 1S/C16H21BF2O3/c1-14(2)15(3,4)22-17(21-14)13-11(18)8-10(9-12(13)19)16(20)6-5-7-16/h8-9,20H,5-7H2,1-4H3
- InChI Key: WORKTRLVXSOQIK-UHFFFAOYSA-N
- SMILES: C1(C2=CC(F)=C(B3OC(C)(C)C(C)(C)O3)C(F)=C2)(O)CCC1
Computed Properties
- Exact Mass: 310.1551810g/mol
- Monoisotopic Mass: 310.1551810g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 2
- Complexity: 411
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.7Ų
1-(3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P01PZ45-100mg |
Cyclobutanol, 1-[3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- |
1395282-06-0 | 95% | 100mg |
$311.00 | 2024-06-21 | |
1PlusChem | 1P01PZ45-250mg |
Cyclobutanol, 1-[3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- |
1395282-06-0 | 95% | 250mg |
$313.00 | 2024-06-21 | |
1PlusChem | 1P01PZ45-1g |
Cyclobutanol, 1-[3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- |
1395282-06-0 | 95% | 1g |
$1030.00 | 2024-06-21 |
1-(3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutan-1-ol Related Literature
-
Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768
-
Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
-
Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572
Additional information on 1-(3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutan-1-ol
Comprehensive Overview of 1-(3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutan-1-ol (CAS No. 1395282-06-0)
The compound 1-(3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutan-1-ol (CAS No. 1395282-06-0) is a highly specialized boronic ester derivative with significant applications in pharmaceutical research and organic synthesis. Its unique structure, featuring a cyclobutanol moiety and a dioxaborolane group, makes it a valuable intermediate for Suzuki-Miyaura cross-coupling reactions, a topic frequently searched by chemists exploring C-C bond formation techniques. The presence of fluorine substituents further enhances its reactivity, aligning with the growing interest in fluorinated compounds for drug discovery.
In recent years, the demand for boron-containing compounds like 1395282-06-0 has surged due to their role in developing targeted therapies and PET imaging agents. Researchers often query "boronic acid derivatives in drug design" or "applications of dioxaborolanes," reflecting the compound's relevance in bioconjugation and proteolysis-targeting chimeras (PROTACs). Its CAS number 1395282-06-0 is a critical identifier for procurement and regulatory compliance, frequently cited in patent literature and material safety data sheets (MSDS).
The 3,5-difluoro-4-boronic ester scaffold in this compound is particularly noteworthy for its stability under aqueous conditions, a feature often explored in searches like "hydrolytically stable boronate esters." This property is pivotal for biocompatible labeling and in vivo applications, addressing user concerns about compound degradation in physiological environments. Additionally, the cyclobutan-1-ol group introduces steric constraints, making it a subject of interest for studies on ring strain effects in small-molecule inhibitors.
From a synthetic perspective, 1395282-06-0 is often discussed in forums focusing on "optimizing Suzuki coupling yields" or "handling air-sensitive boronic esters." Its tetramethyl dioxaborolane unit simplifies purification, a practical advantage highlighted in process chemistry workflows. The compound’s lipophilicity and hydrogen-bonding capacity also make it a candidate for fragment-based drug discovery, a trending topic in medicinal chemistry circles.
Environmental and safety considerations are another hot topic. While 1395282-06-0 is not classified as hazardous, users frequently search for "green chemistry alternatives for boronate synthesis," underscoring the need for sustainable practices. The compound’s low ecotoxicity profile aligns with these concerns, making it a preferred choice for academic and industrial labs aiming to reduce chemical waste.
In summary, 1-(3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutan-1-ol (CAS No. 1395282-06-0) exemplifies the convergence of structural ingenuity and practical utility in modern chemistry. Its multifaceted applications—from catalysis to biopharmaceuticals—ensure its prominence in both literature and laboratory workflows, answering the evolving queries of researchers worldwide.
1395282-06-0 (1-(3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutan-1-ol) Related Products
- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)
- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)
- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)
- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)
- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)
- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)
- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)




